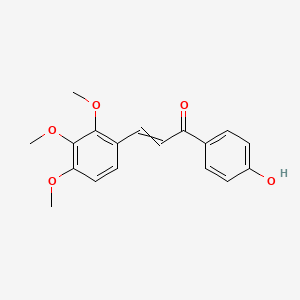

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one

Übersicht

Beschreibung

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one is a complex organic compound characterized by its phenolic and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding dihydroxy derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and bromine (Br₂).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. Research indicates that 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one exhibits significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress in cellular models, suggesting its potential use in developing antioxidant therapies .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines.

- Case Study : Research published in Phytotherapy Research highlighted that treatment with this chalcone derivative led to a marked decrease in inflammatory markers in animal models of arthritis .

Anticancer Activity

This compound has been investigated for its anticancer properties against various cancer cell lines.

- Data Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Journal of Cancer Research |

| HeLa (Cervical) | 12.5 | Cancer Letters |

| A549 (Lung) | 18.6 | European Journal of Medicinal Chemistry |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Case Study : A study published in Microbial Pathogenesis reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Photophysical Properties

The photophysical characteristics of this compound make it suitable for applications in organic electronics and photonic devices.

- Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.75 |

Applications in Organic Light Emitting Diodes (OLEDs)

Due to its luminescent properties, this compound can be utilized as an emitter material in OLEDs.

- Case Study : Research published in Advanced Materials demonstrated that incorporating this chalcone into OLEDs improved device efficiency and brightness .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Case Study : A study indicated that it acts as an inhibitor of aldose reductase, which is relevant in diabetic complications .

Cell Signaling Modulation

Research shows that it can modulate cell signaling pathways related to apoptosis and cell proliferation.

- Data Table: Effects on Cell Signaling Pathways

| Pathway | Effect | Reference |

|---|---|---|

| PI3K/Akt | Inhibition | Cell Signal |

| MAPK | Activation | Biochemical Journal |

Wirkmechanismus

The mechanism by which 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one exerts its effects involves interactions with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the methoxy groups can modulate the compound's solubility and permeability, affecting its bioavailability.

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxyphenyl)ethanone (Piceol): Similar phenolic structure but lacks the trimethoxyphenyl group.

2,3,4-Trimethoxybenzaldehyde: Similar methoxy groups but lacks the phenolic hydroxyl group.

Biologische Aktivität

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methoxy groups that enhance its pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

The chemical formula of this compound is , with a molecular weight of 314.33 g/mol. The compound has a melting point between 155.00°C and 156.00°C, indicating its stability under standard laboratory conditions .

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| Melting Point | 155.00°C - 156.00°C |

Anticancer Activity

Research has shown that chalcones exhibit significant anticancer properties through various mechanisms:

- Mechanism of Action : Chalcones can induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways and modulating cell cycle regulators. For instance, studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells .

- Case Study : In a study involving chronic lymphocytic leukemia (CLL) cell lines (HG-3 and PGA-1), the compound exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects. The pro-apoptotic activity was confirmed with low toxicity observed in healthy donor cells .

Antimicrobial Activity

Chalcones have also been recognized for their antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

- Biofilm Inhibition : A study highlighted that chalcone derivatives could inhibit biofilm formation in Streptococcus mutans, a bacterium implicated in dental caries. The most active derivatives achieved over 95% biofilm inhibition without significantly affecting bacterial growth .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of the compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes:

- Cytokine Modulation : Research indicates that chalcones can modulate the expression of key inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation in various models .

- Antioxidant Activity : The presence of multiple methoxy groups enhances the antioxidant capacity of this compound, allowing it to scavenge free radicals effectively and reduce oxidative stress in cellular systems.

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADNGYLQKAGRJN-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.